butyl 4-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
BUTYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE is a complex organic compound with a molecular formula of C39H32N2O9. It is known for its unique structure, which includes an isoindole moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of BUTYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE typically involves the reaction of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with butyl alcohol under esterification conditions . The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group, using reagents like sodium methoxide.
Scientific Research Applications
BUTYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BUTYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The isoindole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include:
TERT-BUTYL 1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YLCARBAMATE: This compound shares the isoindole structure but differs in its functional groups, leading to different chemical properties and applications.
2-Butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-diazonium: Another compound with a similar core structure but different substituents, affecting its reactivity and use.
The uniqueness of BUTYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22N2O5 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
butyl 4-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O5/c1-2-3-15-33-26(32)17-11-13-19(14-12-17)27-23(29)18-7-6-8-20(16-18)28-24(30)21-9-4-5-10-22(21)25(28)31/h4-14,16H,2-3,15H2,1H3,(H,27,29) |
InChI Key |
SJZLMQPIKMWBGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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